molecular formula C7H13N3O B8814617 1-(3-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

1-(3-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Cat. No. B8814617
M. Wt: 155.20 g/mol
InChI Key: QTMFWQYTTCWLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258134B2

Procedure details

In a Parr shaker bottle was placed 2-methyl-1-(3-nitro-pyrazol-1-yl)-propan-2-ol (100 mg, 0.54 mmol), 10% palladium on activated carbon (10 mg) and ethanol (5 mL). The bottle was then placed on the Parr shaker under hydrogen (50 psi) for 1 h. The reaction was then filtered through a pad of diatomaceous earth, washed with ethanol, and concentrated in vacuo to afford 1-(3-amino-pyrazol-1-yl)-2-methyl-propan-2-ol (78 mg, 94%), which was taken on to the next step without characterization.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:13])([CH3:12])[CH2:3][N:4]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[N:5]1>[Pd].C(O)C>[NH2:9][C:6]1[CH:7]=[CH:8][N:4]([CH2:3][C:2]([CH3:12])([OH:13])[CH3:1])[N:5]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC(CN1N=C(C=C1)[N+](=O)[O-])(C)O
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NN(C=C1)CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.